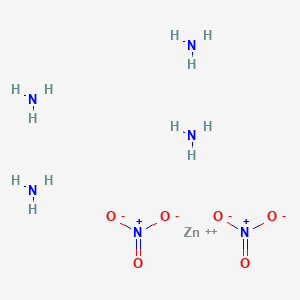![molecular formula C12H17NNa2O13S B13833203 alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)
alpha-DeltaUA-[1-->4]-GlcN-6S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heparin disaccharide II-H sodium salt is a derivative of heparin, a naturally occurring anticoagulant. This compound is a disaccharide fragment of heparin, specifically composed of α-ΔUA-[1→4]-GlcN-6S. It is used extensively in biochemical and physiological research due to its ability to mimic the biological activity of heparin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heparin disaccharide II-H sodium salt is typically produced through the enzymatic digestion of heparin or heparan sulfate using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units, which are then purified and converted into their sodium salt form. The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity and ensure the stability of the disaccharide fragments .
Industrial Production Methods
Industrial production of heparin disaccharide II-H sodium salt follows a similar enzymatic digestion process but on a larger scale. The heparinase enzymes are produced in bulk, and the digestion process is carried out in large bioreactors. The resulting disaccharide fragments are then subjected to multiple purification steps, including filtration, chromatography, and crystallization, to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Heparin disaccharide II-H sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or periodate are used to oxidize the hydroxyl groups on the disaccharide.
Reduction: Reducing agents like sodium borohydride are employed to reduce carbonyl groups to hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various sulfated and desulfated derivatives of the disaccharide, which have different biological activities and applications in research .
Scientific Research Applications
Heparin disaccharide II-H sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.
Biology: Researchers use it to investigate the role of heparin and heparan sulfate in cell signaling, growth, and differentiation.
Medicine: It serves as a tool to study anticoagulation mechanisms and develop new anticoagulant drugs.
Mechanism of Action
Heparin disaccharide II-H sodium salt exerts its effects by interacting with various proteins and enzymes involved in the coagulation cascade. It binds to antithrombin III, enhancing its inhibitory activity against thrombin and factor Xa, which are crucial for blood clot formation. This interaction prevents the formation of clots and maintains blood flow .
Comparison with Similar Compounds
Similar Compounds
Heparin disaccharide I-H sodium salt: Another disaccharide fragment of heparin with a slightly different structure and biological activity.
Heparin disaccharide I-S sodium salt: A sulfated disaccharide fragment with distinct anticoagulant properties.
Uniqueness
Heparin disaccharide II-H sodium salt is unique due to its specific structure, which allows it to mimic the biological activity of heparin more closely than other disaccharide fragments. Its ability to enhance antithrombin III activity makes it particularly valuable in anticoagulation research and drug development .
Properties
Molecular Formula |
C12H17NNa2O13S |
|---|---|
Molecular Weight |
461.31 g/mol |
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO13S.2Na/c13-6-8(16)9(5(24-11(6)19)2-23-27(20,21)22)26-12-7(15)3(14)1-4(25-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 |
InChI Key |
ZOBOTGHDCFZANZ-HGOXMNNESA-L |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)




![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)

![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)


